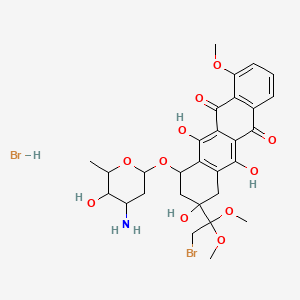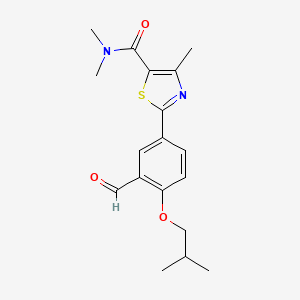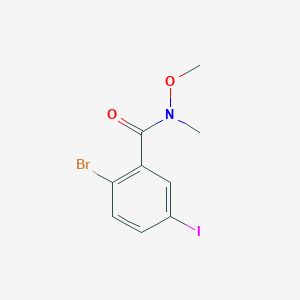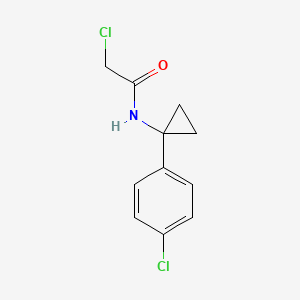
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a cyclopropyl ring, which is further substituted with a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide typically involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-(4-chlorophenyl)cyclopropylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be targeted by nucleophiles, leading to the formation of substituted amides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
科学研究应用
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.
作用机制
The mechanism of action of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in signal transduction pathways, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a cyclopropyl ring.
2-Chloro-N-(3-methoxyphenyl)acetamide: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is unique due to the presence of a cyclopropyl ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.
属性
分子式 |
C11H11Cl2NO |
|---|---|
分子量 |
244.11 g/mol |
IUPAC 名称 |
2-chloro-N-[1-(4-chlorophenyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C11H11Cl2NO/c12-7-10(15)14-11(5-6-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2,(H,14,15) |
InChI 键 |
MLDLOFCTMYGDAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)Cl)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


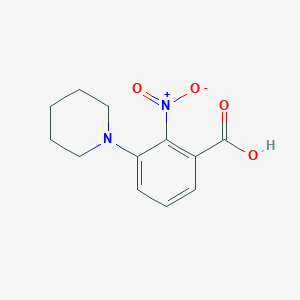

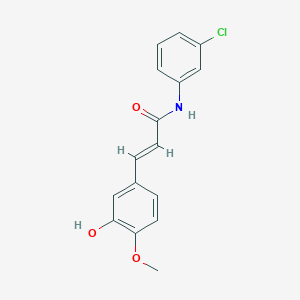
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)

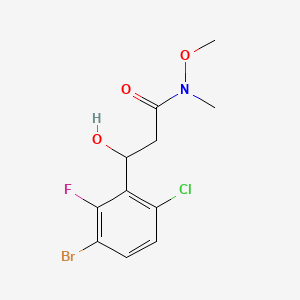



![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
